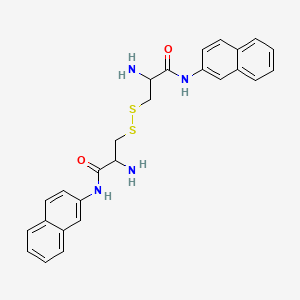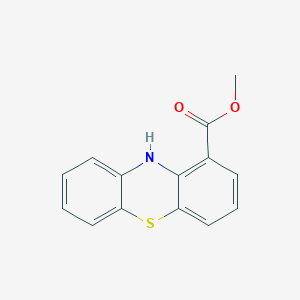
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a chemical compound with the molecular formula C12H13F6NS and a molecular weight of 317.29 g/mol . This compound is characterized by the presence of a fluorinated benzyl group and a pentafluoroethylsulfanyl-propyl group attached to an amine. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of (3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorinated Benzyl Intermediate:
Preparation of the Pentafluoroethylsulfanyl-Propyl Intermediate:
Coupling Reaction: The final step involves coupling the two intermediates through a nucleophilic substitution reaction to form the desired amine compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components
Mécanisme D'action
The mechanism of action of (3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets. The fluorinated benzyl group and the pentafluoroethylsulfanyl-propyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be compared with other fluorinated amines, such as:
(3-Fluoro-benzyl)-(3-trifluoromethyl-propyl)-amine: This compound has a similar structure but with a trifluoromethyl group instead of a pentafluoroethylsulfanyl group.
(3-Fluoro-benzyl)-(3-difluoromethyl-propyl)-amine: This compound has a difluoromethyl group, making it less fluorinated compared to the pentafluoroethylsulfanyl derivative.
The uniqueness of this compound lies in its higher degree of fluorination, which can impart different chemical and biological properties compared to its less fluorinated analogs .
Propriétés
Formule moléculaire |
C12H13F6NS |
|---|---|
Poids moléculaire |
317.30 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13F6NS/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
Clé InChI |
BNRARGPHYAPFJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CNCCCSC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)

![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)
![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)

![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)
